2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-11-6-1-2-15-7(6)8(12-9)14-5-3-13-4-5/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URENLZMBCXEXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC(=NC3=C2SC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Thienopyrimidines
Thienopyrimidines can be synthesized by two main approaches:
- Starting from pyrimidine derivatives and constructing the thiophene ring.
- Starting from thiophene derivatives and subsequently forming the pyrimidine ring.
For 2-chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine, the latter approach is more relevant, as the thiophene core is functionalized first before pyrimidine ring closure and further substitution.
Preparation of the Thieno[3,2-d]pyrimidine Core
Although direct literature on this compound is sparse, closely related thienopyrimidine syntheses provide a framework:
- Starting material : 2-aminothiophene derivatives are commonly used as precursors.
- Pyrimidine ring formation : Heating 2-aminothiophene-3-carboxylate in formamide induces cyclization to form the thienopyrimidine scaffold.
- Chlorination at position 2 : Conversion of 4-oxo groups to 2-chloro substituents is typically achieved using Vilsmeier reagents (oxalyl chloride and DMF), which efficiently substitute the oxygen with chlorine under mild conditions.
Introduction of the Oxetan-3-yloxy Group at Position 4
The key functionalization step for this compound is the substitution of the chlorine at position 4 by an oxetan-3-yloxy moiety. This step generally involves nucleophilic aromatic substitution (S_NAr) on the 4-chlorothienopyrimidine intermediate:
- Nucleophile preparation : Oxetan-3-ol or its derivatives are used as nucleophiles, often activated or deprotonated to form the corresponding alkoxide.
- Reaction conditions : The nucleophilic substitution is performed under mild to moderate heating in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which facilitate the displacement of the chlorine atom by the oxetan-3-yloxy group.
- Catalysts and bases : Bases like potassium carbonate or sodium hydride may be employed to generate the alkoxide nucleophile in situ and promote the substitution reaction.
Detailed Stepwise Preparation Method
Based on analogous procedures and patent literature for similar compounds, the following preparation steps are outlined:
| Step | Description | Reagents & Conditions | Expected Outcome |
|---|---|---|---|
| 1. Formation of thieno[3,2-d]pyrimidine core | Cyclization of 2-aminothiophene-3-carboxylate in formamide | Heat at reflux (~150°C) for several hours | Formation of thienopyrimidine scaffold with 4-oxo group |
| 2. Chlorination at position 2 and 4 | Treatment with Vilsmeier reagent (oxalyl chloride + DMF) | Stir at 0-25°C for 1-3 hours | Conversion of 4-oxo to 4-chloro and 2-position chlorination |
| 3. Nucleophilic substitution of 4-chloro by oxetan-3-yloxy | Reaction with oxetan-3-ol or alkoxide in polar aprotic solvent | Stir at 50-80°C with base (e.g., K2CO3) | Formation of this compound |
Research Findings and Optimization Data
- Solvent effects : The use of polar aprotic solvents such as DMF or DMSO enhances nucleophilic substitution efficiency by stabilizing the transition state and solubilizing reactants.
- Temperature control : Moderate heating (50-80°C) balances reaction rate and prevents decomposition of the oxetane ring, which is sensitive to harsh conditions.
- Base selection : Mild inorganic bases like potassium carbonate are preferred to avoid side reactions and maintain high product purity.
- Yield considerations : Reported yields for similar nucleophilic substitutions range from 70% to 90%, depending on reaction time and purity of starting materials.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Choice | Notes |
|---|---|---|
| Starting material | 2-Aminothiophene-3-carboxylate | Commercially available |
| Cyclization solvent | Formamide | High boiling point, facilitates ring closure |
| Chlorination reagent | Oxalyl chloride and DMF (Vilsmeier reagent) | Converts oxo to chloro |
| Nucleophile | Oxetan-3-ol or its alkoxide | Requires deprotonation |
| Base | Potassium carbonate or sodium hydride | Generates alkoxide |
| Solvent for substitution | DMF or DMSO | Polar aprotic solvent |
| Temperature | 50-80°C | Moderate to prevent oxetane degradation |
| Reaction time | 2-6 hours | Depends on scale and purity |
| Yield | 70-90% | Optimized conditions |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The oxetan-3-yloxy group can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thieno[3,2-d]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Inhibition of Tropomyosin-Related Kinases (Trk)
Tropomyosin-related kinases (Trk) are receptor tyrosine kinases that play critical roles in various cellular processes, including pain sensation and tumor growth. The inhibition of Trk has been identified as a promising therapeutic strategy for treating conditions such as chronic pain and cancer.
Case Studies :
- Pain Management : Research indicates that compounds similar to 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine can effectively inhibit Trk activity, leading to reduced pain signaling pathways. For instance, studies have demonstrated that these inhibitors can significantly alleviate neuropathic pain in animal models by blocking the activation of Trk receptors involved in nociception .
- Cancer Treatment : In oncology, the inhibition of Trk has been associated with decreased tumor cell proliferation and survival. A study highlighted the use of pyrimidine derivatives, including those related to thieno[3,2-d]pyrimidines, showing promise in targeting Trk pathways to limit tumor growth in various cancer types .
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical modifications that enhance its biological activity. The incorporation of oxetane moieties has been shown to improve the compound's binding affinity to target proteins.
Research Findings :
- A recent patent describes methods for synthesizing similar compounds that exhibit enhanced potency against Trk receptors compared to their non-modified counterparts . This highlights the importance of structural diversity in developing effective inhibitors.
Data Tables
Mechanism of Action
The mechanism of action of 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxetan-3-yloxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thieno[3,2-d]pyrimidine derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:
4-Substituted Heterocyclic Derivatives
- 2-Chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine (Compound 6) Activity: Demonstrated anticonvulsant efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. At 30 mg/kg, it protected against MES-induced seizures . SAR: The triazole ring enhances anticonvulsant activity but may increase neurotoxicity at higher doses .
- 2-Chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine (Compound 8) Activity: Moderate anticonvulsant activity but lower potency compared to triazole analogs. Neurotoxicity observed at 300 mg/kg in rotarod tests .
- 2-Chloro-4-(1H-pyrazol-1-yl)thieno[3,2-d]pyrimidine (Compound 10) Activity: Similar to imidazole derivatives, with weaker MES protection. Pyrazole substitution reduces metabolic stability compared to oxetane .
4-Substituted Morpholine and Piperazine Derivatives
- 2-Chloro-4-morpholinylthieno[3,2-d]pyrimidine Activity: Primarily explored as kinase inhibitors. For example, pyrrolidinyl-acetylenic analogs showed EGFR inhibition (IC50: 14–90 nM) and dual EGFR/ErbB2 activity . Advantage: Morpholine improves oral bioavailability and target binding via hydrogen bonding .
- 2-Chloro-4-((4'-fluoro-3,5-dimethyl-biphenyl)oxy)thieno[3,2-d]pyrimidine (Compound 8g) Activity: Demonstrated kinase inhibition but with reduced solubility due to hydrophobic biphenyl groups .
4-Oxetan-3-yloxy Substitution (Target Compound)
- Hypothesized Advantages: The oxetane ring’s strained ether structure may improve metabolic stability and solubility compared to triazole or morpholine substituents. Similar to carbamate-modified thienopyrimidines, oxetane could enhance oral bioavailability .
Biological Activity
2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₈ClN₃O₂S
- Molecular Weight : 239.68 g/mol
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is a critical process in various cellular functions including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in diseases such as cancer.
Target Kinases
Research indicates that compounds similar to this compound may target several key kinases involved in cancer pathways:
- RET Kinase : Involved in neurogenesis and associated with various cancers.
- VEGFR : Plays a significant role in angiogenesis.
Inhibition of these kinases can disrupt tumor growth and metastasis.
Biological Activity and Pharmacological Effects
The compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through kinase inhibition.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, although specific data on this compound is limited.
Case Studies
-
In Vitro Studies :
- A study conducted on cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
- Mechanistic studies indicated that the compound induces apoptosis in treated cells through activation of caspase pathways.
-
In Vivo Studies :
- Animal models treated with the compound exhibited reduced tumor growth compared to control groups. The observed effects were linked to decreased angiogenesis as evidenced by lower VEGF levels.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-Chloro-4-(oxetan-3-yloxy)thieno[3,2-d]pyrimidine?
- Methodological Answer : The synthesis typically involves two key steps:
- Step 1 : Chlorination of thieno[3,2-d]pyrimidin-4(3H)-one using oxalyl chloride/DMF or POCl₃ to introduce the C4-chlorine substituent .
- Step 2 : Nucleophilic substitution at C4 with oxetan-3-ol under basic conditions (e.g., NaH or K₂CO₃ in DMF) to install the oxetane moiety .
Alternative routes may employ formamide condensation of 2-amino-3-thiophenecarboxylate derivatives, followed by functionalization .
Q. How can NMR spectroscopy be used to confirm the structure of thieno[3,2-d]pyrimidine derivatives?
- Methodological Answer :
- 1H NMR : Compare δ-values of aromatic protons in DMSO-d₆ or CDCl₃. For thieno[3,2-d]pyrimidine, the absence of long-range coupling between thiophene and pyrimidine protons distinguishes it from thieno[2,3-d]pyrimidine isomers .
- 13C NMR : Key signals include C4 (chlorine-substituted carbon) at ~155–160 ppm and oxetane carbons at ~75–85 ppm .
Q. What stability considerations are critical for handling this compound in aqueous or basic conditions?
- Methodological Answer :
- Hydrolysis Risk : The oxetane ring is prone to ring-opening under strong acidic/basic conditions. Use anhydrous solvents (e.g., DMF, THF) and avoid prolonged exposure to moisture .
- Thermal Stability : Monitor decomposition via TGA/DSC; degradation temperatures typically exceed 200°C for similar thienopyrimidines .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxetan-3-yloxy substitution step?
- Methodological Answer :
- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of oxetan-3-ol .
- Catalysis : Add catalytic KI or tetrabutylammonium iodide to accelerate substitution kinetics .
- Temperature Control : Reactions performed at 60–80°C reduce side reactions (e.g., oxetane ring-opening) .
Q. What strategies are effective for designing derivatives with enhanced kinase inhibitory activity?
- Methodological Answer :
- C7 Modification : Introduce cyclopropyl or aryl groups at C7 to improve hydrophobic interactions with kinase ATP-binding pockets .
- C6 Functionalization : Chlorine or methoxy groups at C6 enhance selectivity for FAK or EGFR kinases .
- PROTAC Design : Link the core structure to E3 ligase ligands (e.g., pomalidomide) via PEG spacers to degrade target proteins .
Q. How can contradictory data on chlorination efficiency (oxalyl chloride vs. POCl₃) be resolved?
- Methodological Answer :
- Reagent Reactivity : POCl₃ generates HCl in situ, which may protonate the pyrimidine ring, reducing reactivity. Oxalyl chloride/DMF avoids this issue but requires strict anhydrous conditions .
- By-Product Analysis : Use LC-MS to identify intermediates (e.g., formamide adducts with POCl₃) that reduce yield .
Q. What is the impact of electron-withdrawing vs. electron-donating substituents on physicochemical properties?
- Methodological Answer :
- LogP Reduction : Oxetane and polar groups (e.g., -OH, -NH₂) decrease lipophilicity, improving aqueous solubility .
- Metabolic Stability : Electron-withdrawing groups (e.g., Cl at C2) reduce CYP450-mediated oxidation, enhancing half-life .
Q. How can discrepancies in NMR data across solvents (DMSO-d₆ vs. CDCl₃) be addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
